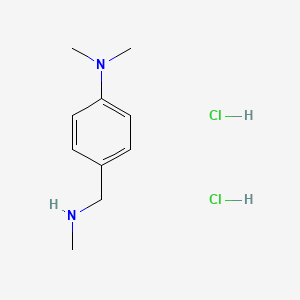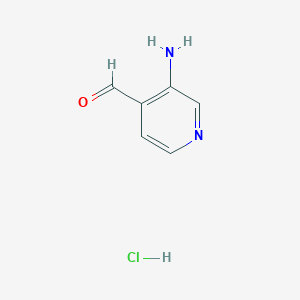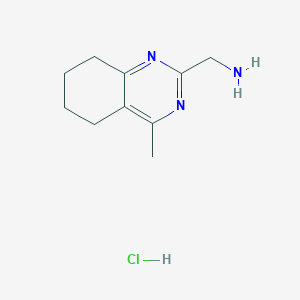
2,7-Dimethyloctanedioic acid
カタログ番号 B3185668
CAS番号:
1188-08-5
分子量: 202.25 g/mol
InChIキー: TYKNYXDGHLPJHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
2,7-Dimethyloctanedioic acid is a chemical compound with the molecular formula C10H18O4 . It is not commonly found in nature .
Molecular Structure Analysis
The molecular structure of 2,7-Dimethyloctanedioic acid consists of 10 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The exact structure and arrangement of these atoms are not specified in the available resources.特性
CAS番号 |
1188-08-5 |
|---|---|
製品名 |
2,7-Dimethyloctanedioic acid |
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
2,7-dimethyloctanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-7(9(11)12)5-3-4-6-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
TYKNYXDGHLPJHT-UHFFFAOYSA-N |
SMILES |
CC(CCCCC(C)C(=O)O)C(=O)O |
正規SMILES |
CC(CCCCC(C)C(=O)O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


As processes for synthesizing 3,8- or 3,7-dimethyldecanedioic acid, the following (7) through (9) are known: (7) a process for synthesizing 3,8-dimethyldecanedioic acid, from 2,7-octanedione comprising the five steps of Reformatsky reaction of ethyl bromoacetate, bromination of hydroxyl group, dehydrobromination, hydrogenation of double bond and hydrolysis of ester (see Ann., 580, 125-131 (1953)); (8) a process for synthesizing 3,8-dimethyldecanedioic acid, comprising seven steps starting from malonic condensation of diethyl methylmalonate and 1,4-dibromobutane, followed by hydrolysis and decarboxylation to obtain 2,7-dimethyloctanedioic acid as an intermediate and the subsequent conversion of this intermediate to acid chloride, which is then converted via diazoketone into the intended dicarboxylic acid (see Ann., 598, 1-24 (1956)); (9) a process to obtain 3,7-dimethyldecanedioic acid by hydrogenation of essential oil of Geranium macrorhizum, and subsequent ozonolysis and degradation with perchloric acid (see Chem.listy, 52, 1174-1179 (1958)).
[Compound]
Name
3,8- or 3,7-dimethyldecanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
3,8-dimethyldecanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
3,8-dimethyldecanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis(2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B3185585.png)
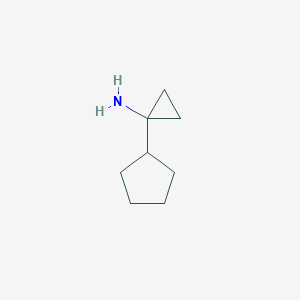
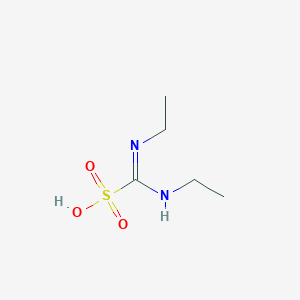
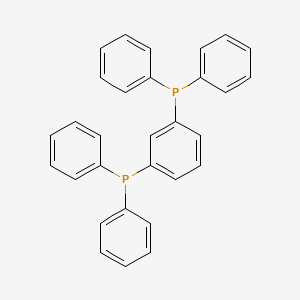
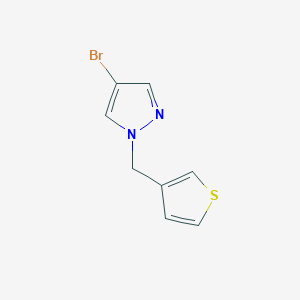
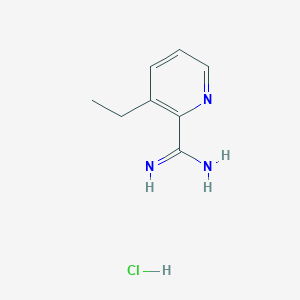
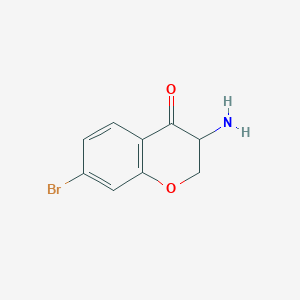

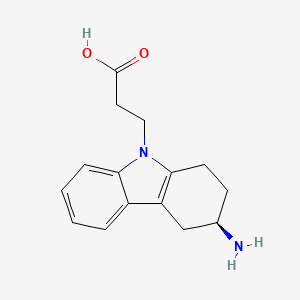
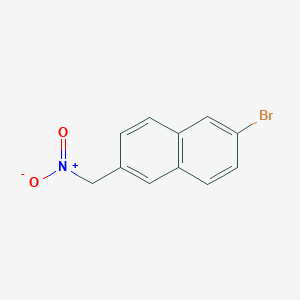
![1H-Pyrazolo[3,4-b]pyridine, 3-(4-piperidinyl)-](/img/structure/B3185639.png)
